6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine
Description
6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine is a fused heterocyclic compound containing both pyrazole and 1,2,3-triazole rings. Triazole derivatives are widely studied for their stability, synthetic accessibility via click chemistry (CuAAC), and diverse biological activities, including anti-cancer and anti-inflammatory effects .
Structure
3D Structure
Properties
CAS No. |
928338-69-6 |
|---|---|
Molecular Formula |
C4H7N7 |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
pyrazolo[1,5-c]triazole-3,5,6-triamine |
InChI |
InChI=1S/C4H7N7/c5-3-1-2-4(6)8-9-11(2)10(3)7/h1H,5-7H2 |
InChI Key |
OFTWXBLIQDWCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N2C1=C(N=N2)N)N)N |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Diamino-Hydrazino-s-Triazine Derivatives
The synthesis of 6H-Pyrazolo[1,5-c]triazole-3,5,6-triamine generally begins with the preparation of 2,4-diamino-6-hydrazino-s-triazine , which serves as a key intermediate. This intermediate is commonly synthesized by reacting 2,4-diamino-6-chloro-1,3,5-triazine with hydrazine under controlled conditions, as described in U.S. Patents and literature sources.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2,4-Diamino-6-chloro-1,3,5-triazine + Hydrazine | Room temperature, aqueous medium | Formation of 2,4-diamino-6-hydrazino-s-triazine |
This step is critical as the hydrazino group is essential for subsequent ring closure to form the fused triazole ring system.
Ring Closure via Reaction with Cyanogen Bromide or Related Reagents
The next key step involves ring closure to form the triazolo ring fused to the pyrazole nucleus. This is achieved by reacting the hydrazino-substituted triazine intermediate with reagents of the general formula RCN , where R contains a leaving group such as bromine (e.g., cyanogen bromide). The reaction proceeds in acidic aqueous media, often using 1N hydrochloric acid, at room temperature.
The acid dissolves the hydrazino intermediate and facilitates the nucleophilic displacement of the leaving group, leading to cyclization and formation of the fused triazole ring system.
Isolation and Neutralization
After completion of the ring closure reaction, the product is isolated as an acid salt by filtration and washing. To obtain the free base form of 6H-Pyrazolo[1,5-c]triazole-3,5,6-triamine , neutralization is performed using a suitable base such as potassium carbonate, sodium bicarbonate, or sodium hydroxide in aqueous solution.
This step removes the acid and yields the desired triamine compound in its neutral form.
Alternative Synthetic Routes and One-Pot Methods
One-Pot Synthesis via 1,3-Dipolar Cycloaddition
Recent advancements have demonstrated the use of one-pot synthesis methods involving 1,3-dipolar cycloaddition reactions between ynones and amino azides to directly form fused triazolo-pyrazine derivatives. This method leverages the Huisgen cycloaddition reaction and its regioselective variants to efficiently construct the triazole ring fused to pyrazole in a single step.
| Step | Reactants | Catalyst/Conditions | Outcome |
|---|---|---|---|
| One-pot | Ynone + Amino azide | Copper(I) catalyst or Ruthenium(II) catalyst, mild heating | Formation oftriazolo[1,5-a]pyrazine derivatives |
This approach is advantageous for its operational simplicity and regioselectivity, enabling the synthesis of 1,5-disubstituted triazoles, which are structurally related to the target compound.
Summary Table of Preparation Methods
Analytical and Characterization Notes
The synthesized 6H-Pyrazolo[1,5-c]triazole-3,5,6-triamine and its intermediates are typically characterized by:
- Elemental analysis confirming C, H, N composition consistent with the proposed structure.
- Spectroscopic techniques such as NMR (1H, 13C), IR spectroscopy to confirm ring formation and functional groups.
- Mass spectrometry to verify molecular weight.
- Crystallographic studies may be employed to confirm the fused ring system.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- The 1,2,3-triazole ring in the target compound differs from 1,2,4-triazole analogs (e.g., pyrazolo[5,1-c][1,2,4]triazole-3,5,6-triamine) in ring connectivity, affecting electronic properties and binding interactions .
- Fused systems like 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazoline exhibit enhanced thermal stability (decomposition >315°C) due to extended conjugation, a feature that may extend to the target compound .
Anti-Cancer Activity :
- 1,2,3-Triazole-chromene derivatives show potent activity against A549 lung cancer cells (IC₅₀: 0.28–6.30 μM), with electron-donating substituents enhancing potency via bathochromic shifts in emission spectra .
Anti-Inflammatory and Other Activities :
- 1,2,4-Triazole-benzothiazole derivatives inhibit p38α MAP kinase (IC₅₀: 0.82–4.12 μM), highlighting the role of triazole substitution in modulating activity .
- Cinchona-1,2,3-triazole derivatives retain conformational preferences of parent alkaloids, enabling retained or enhanced biological activity .
Limitations :
- The fluorophenyl group in chromene derivatives is critical for anti-cancer activity; its absence reduces potency (IC₅₀: 32.4–596.6 μM) .
Q & A
Q. What are the standard synthetic routes for 6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example:
-
Azo Coupling : React diazonium salts (derived from aniline) with pyrazolo-triazole precursors in ethanol at 0–5°C, followed by extraction with ethyl acetate and purification via chromatography .
-
Alkylation : Use alkyl halides or bromine in dioxane mixtures under reflux (40°C for 8 hours) to introduce substituents, followed by recrystallization from propanol-1 for purity .
-
Key Variables : Temperature (e.g., reflux vs. room temperature), solvent polarity (ethanol vs. dioxane), and stoichiometry of reagents significantly impact yield. For example, alkylation with potassium permanganate in dioxane yielded 55% purity after recrystallization .
Synthetic Method Yield (%) Key Conditions Reference Azo Coupling 55–70 0–5°C, ethyl acetate extraction Bromine/Dioxane Alkylation 29–55 Reflux at 40°C, 8 hours
Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 2D-NMR : Assign signals for NH protons (δH 8.39–7.32 ppm) and carbons (δC 159.9–13.1 ppm) to resolve tautomeric equilibria, particularly for triazole and pyrazole rings .
- X-ray Diffraction : Resolve ambiguities in tautomerism (e.g., 1H vs. 2H forms) by analyzing bond lengths and angles in the solid state .
- IR and UV-Vis : Confirm functional groups (e.g., NH stretching at 3462 cm⁻¹) and π-π* transitions (λmax 379.6 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Contradictions often arise from assay conditions or compound stability. To address this:
- Orthogonal Assays : Compare enzyme inhibition (e.g., lanosterol-14α-demethylase docking ) with cytotoxicity (e.g., HepG2 cell apoptosis assays ).
- Stability Studies : Monitor compound degradation via HPLC under physiological pH/temperature to rule out false positives .
- Dose-Response Analysis : Use IC50 values (e.g., 4.07–4.29 μM for apoptosis ) to distinguish specific bioactivity from nonspecific toxicity.
Q. How can molecular docking guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Target Selection : Use enzymes with known crystal structures (e.g., COX-2, PDB ID: 1PXX) for docking simulations .
- Docking Workflow :
Prepare ligand (protonation states, energy minimization).
Define binding pockets (e.g., lanosterol-14α-demethylase active site).
Score interactions (e.g., hydrogen bonds with triazole NH groups) using AutoDock Vina or Discovery Studio .
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine substituent selection .
Q. What experimental and computational approaches optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loadings to identify optimal parameters (e.g., 40°C for bromine alkylation ).
- In-line Monitoring : Use TLC (benzene-ethyl acetate 1:1 eluent) or HPLC to track reaction progress and intermediates .
- Scale-up Challenges : Address exothermicity (e.g., controlled bromine addition) and purification (e.g., sodium acetate precipitation) for reproducibility .
Data Contradiction Analysis
Q. How to interpret conflicting reports on tautomeric stability in pyrazolo-triazole systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
